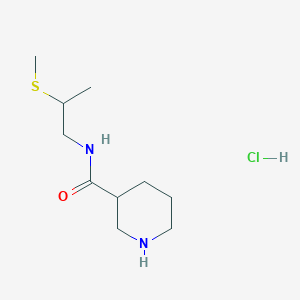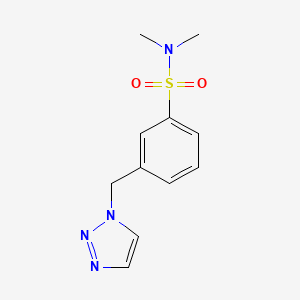
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the class of cathinones. It is a derivative of pyrovalerone and has a similar chemical structure to other cathinones such as MDPV and α-PVP. MPHP has been gaining popularity in the research community due to its potential therapeutic applications, as well as its ability to act as a psychoactive substance.
Mécanisme D'action
The exact mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulating effect on the central nervous system.
Biochemical and Physiological Effects:
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also produces a state of euphoria, increased alertness, and enhanced cognitive function. However, prolonged use of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride can lead to addiction, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a range of potential therapeutic applications. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse means that it must be handled with caution.
Orientations Futures
There are several future directions for research on N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride and its potential adverse effects.
Méthodes De Synthèse
The synthesis of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride involves the reaction of pyrrolidine with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with 2-methylthiopropanoyl chloride to form N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. The final product is obtained in the form of a hydrochloride salt.
Applications De Recherche Scientifique
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been studied extensively in the scientific community for its potential therapeutic applications. It has been identified as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAJODLFDDZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCNC1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)

![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
